tert-Butyl ((2R,3aS)-4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)carbamate
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Overview
Description
tert-Butyl ((2R,3aS)-4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)carbamate is a complex organic compound that belongs to the class of quinoxaline derivatives This compound is characterized by its unique structure, which includes a tert-butyl carbamate group and a hexahydropyrroloquinoxaline core
Preparation Methods
The synthesis of tert-Butyl ((2R,3aS)-4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the hexahydropyrroloquinoxaline core: This step involves the cyclization of appropriate precursors under specific conditions to form the hexahydropyrroloquinoxaline core.
Introduction of the tert-butyl carbamate group: This step involves the reaction of the hexahydropyrroloquinoxaline intermediate with tert-butyl carbamate under suitable conditions to form the final compound.
Industrial production methods for this compound may involve optimization of the reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
tert-Butyl ((2R,3aS)-4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can occur at specific positions on the quinoxaline ring, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl ((2R,3aS)-4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)carbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl ((2R,3aS)-4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
tert-Butyl ((2R,3aS)-4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: A simpler compound with a similar tert-butyl carbamate group but lacking the complex quinoxaline core.
Quinoxaline derivatives: Compounds with a quinoxaline core but different substituents, which may have different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C16H21N3O3 |
---|---|
Molecular Weight |
303.36 g/mol |
IUPAC Name |
tert-butyl N-[(2R,3aR)-4-oxo-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-2-yl]carbamate |
InChI |
InChI=1S/C16H21N3O3/c1-16(2,3)22-15(21)17-10-8-13-14(20)18-11-6-4-5-7-12(11)19(13)9-10/h4-7,10,13H,8-9H2,1-3H3,(H,17,21)(H,18,20)/t10-,13-/m1/s1 |
InChI Key |
NNBBAZBAZHIANC-ZWNOBZJWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H]2C(=O)NC3=CC=CC=C3N2C1 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2C(=O)NC3=CC=CC=C3N2C1 |
Origin of Product |
United States |
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